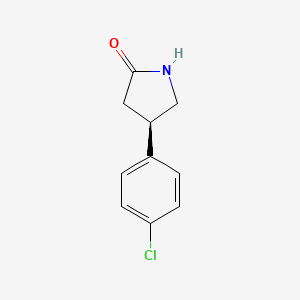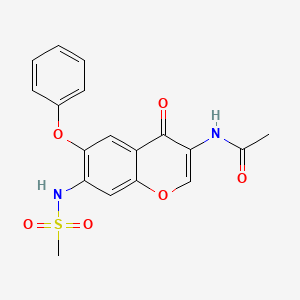![molecular formula C14H16N2O3 B3092923 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid CAS No. 1239069-86-3](/img/structure/B3092923.png)
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid
概要
説明
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a butanoic acid chain
作用機序
Target of Action
The primary target of 4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid is the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial (PDK4) . This kinase plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .
Mode of Action
The compound interacts with its target, PDK4, by inhibiting its activity . This inhibition occurs through the phosphorylation of the pyruvate dehydrogenase subunits PDHA1 and PDHA2
Biochemical Pathways
The inhibition of PDK4 affects the pyruvate dehydrogenase complex (PDC) , a critical enzyme complex in the metabolic pathway that converts carbohydrates into energy . By inhibiting PDK4, the compound prevents the phosphorylation and subsequent inactivation of the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA, a key molecule in the citric acid cycle for energy production .
Result of Action
The inhibition of PDK4 by 4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid can lead to an increase in the activity of the PDC, promoting the conversion of pyruvate to acetyl-CoA . This can potentially enhance energy production in cells and influence glucose and fatty acid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the methoxyphenyl group: This step involves the substitution of the pyrazole ring with a methoxyphenyl group, often through a Suzuki-Miyaura coupling reaction.
Attachment of the butanoic acid chain:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
4-phenylbutyric acid: Known for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
5-(4-methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group and have been studied for their inhibitory effects on specific enzymes.
5-(4-methoxyphenyl)-1H-imidazoles: Similar to the indoles, these compounds also exhibit enzyme inhibition properties.
Uniqueness
4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid is unique due to its specific combination of a pyrazole ring, methoxyphenyl group, and butanoic acid chain
特性
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-12-7-5-10(6-8-12)13-9-11(15-16-13)3-2-4-14(17)18/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMHPGETMICOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















